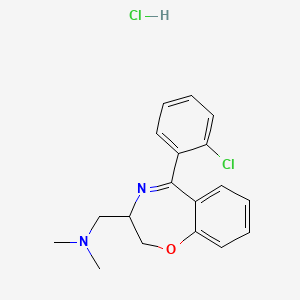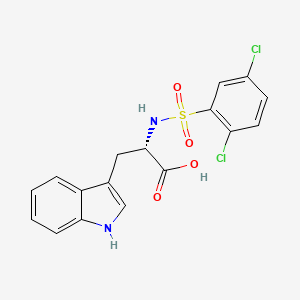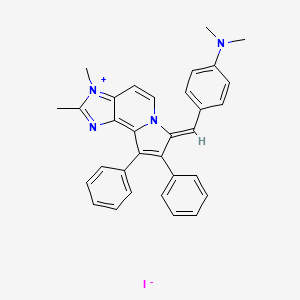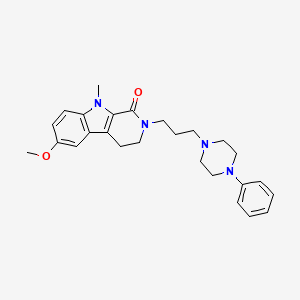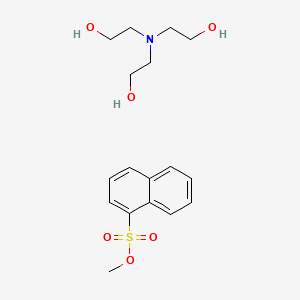
Einecs 299-554-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-554-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Análisis De Reacciones Químicas
Einecs 299-554-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution.
Aplicaciones Científicas De Investigación
Einecs 299-554-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a precursor for drug development. Industrial applications might include its use in the production of polymers, coatings, or other chemical products.
Mecanismo De Acción
The mechanism of action of Einecs 299-554-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparación Con Compuestos Similares
Einecs 299-554-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable molecular structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For example, while this compound might be more reactive in certain conditions, another compound might offer better stability or different applications in industrial processes.
Propiedades
Número CAS |
93892-68-3 |
|---|---|
Fórmula molecular |
C17H25NO6S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C6H15NO3/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;8-4-1-7(2-5-9)3-6-10/h2-8H,1H3;8-10H,1-6H2 |
Clave InChI |
DNHFPSUVVSQJGF-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)

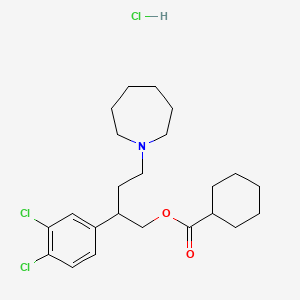
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)


